PTGR2-IN-1

Übersicht

Beschreibung

PTGR2-IN-1 is a potent inhibitor of prostaglandin reductase 2 (PTGR2), with an inhibitory concentration (IC50) of approximately 0.7 micromolar . This compound increases 15-keto-prostaglandin E2-dependent peroxisome proliferator-activated receptor gamma (PPARγ) transcriptional activity in PTGR2-transfected human embryonic kidney 293T cells .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for PTGR2-IN-1 are not extensively detailed in the available literature. it is known that the compound is synthesized and available for research purposes . Industrial production methods typically involve the synthesis of the compound in a controlled laboratory environment, ensuring high purity and consistency.

Analyse Chemischer Reaktionen

PTGR2-IN-1 unterliegt hauptsächlich Hemmreaktionen mit PTGR2. Es blockiert die Markierung von endogenem PTGR2 in menschlichen embryonalen Nierenzellen 293T mit guter Potenz und Selektivität . Die Reaktionen der Verbindung zeichnen sich durch ihre Fähigkeit aus, die Reduktion von 15-Keto-Prostaglandin E2 zu hemmen, ein Schlüssels Schritt bei der Inaktivierung von Prostaglandinen .

Wissenschaftliche Forschungsanwendungen

PTGR2-IN-1 wird in der wissenschaftlichen Forschung umfassend eingesetzt, insbesondere in Studien zum Prostaglandin-Stoffwechsel und zur PPARγ-transkriptionellen Aktivität. Es findet Anwendung in:

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch die Hemmung von PTGR2, das die NADPH-abhängige Reduktion der konjugierten alpha, beta-ungesättigten Doppelbindung von 15-Keto-Prostaglandin E2 katalysiert . Diese Hemmung unterdrückt die PPARγ-vermittelte Adipozytendifferenzierung, was möglicherweise die Insulinsensitivität verbessert und zu weniger Nebenwirkungen führt . Die Verbindung bindet mit hoher Affinität an PTGR2 und blockiert seine katalytische Aktivität, wodurch die Reduktion von Prostaglandinen verhindert wird .

Wirkmechanismus

PTGR2-IN-1 exerts its effects by inhibiting PTGR2, which catalyzes the NADPH-dependent reduction of the conjugated alpha, beta-unsaturated double bond of 15-keto-prostaglandin E2 . This inhibition suppresses PPARγ-mediated adipocyte differentiation, potentially improving insulin sensitivity with fewer side effects . The compound binds to PTGR2 with high affinity, blocking its catalytic activity and preventing the reduction of prostaglandins .

Vergleich Mit ähnlichen Verbindungen

PTGR2-IN-1 ist einzigartig in seiner hohen Potenz und Selektivität als PTGR2-Inhibitor. Ähnliche Verbindungen umfassen:

Verbindung 22: Ein weiterer potenter PTGR2-Inhibitor, der durch Strukturanalog-Screening identifiziert wurde.

Diese Verbindungen teilen sich ähnliche Hemmmechanismen, unterscheiden sich aber in ihren chemischen Strukturen und spezifischen Bindungsaffinitäten.

Eigenschaften

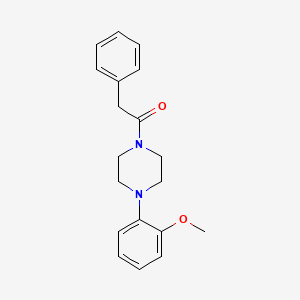

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-23-18-10-6-5-9-17(18)20-11-13-21(14-12-20)19(22)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIOYMPBWXQRRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

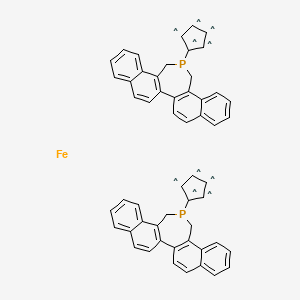

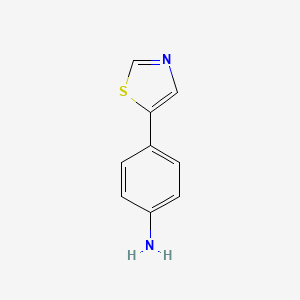

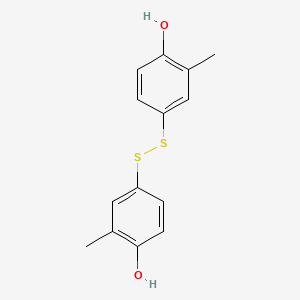

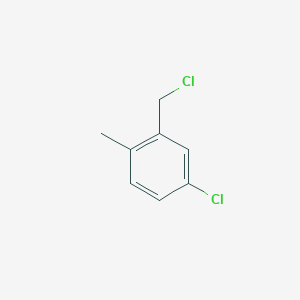

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S,4'S)-2,2'-[2Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-phenyl-Oxazole](/img/structure/B3177972.png)

![10,16-dimethyl-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3178027.png)

![4-[3,5-bis(4-sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B3178039.png)

![6-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B3178056.png)